6-fluoro-4-methoxy-7-methyl-1H-indole

Physicochemical Properties Indole Isomers Drug Design

Sourcing regiospecifically substituted fluorinated indole building blocks with reliable purity and batch-to-batch consistency often delays medicinal chemistry campaigns. 6-Fluoro-4-methoxy-7-methyl-1H-indole (CAS 1167056-14-5) addresses this bottleneck as a versatile synthetic intermediate with a precisely defined substitution pattern (6-F, 4-OMe, 7-Me) that directly influences physicochemical properties, metabolic stability, and target-binding affinity in drug discovery programs. • Enables rapid construction of fluorinated analog libraries for SAR studies, with the fluorine atom supporting 19F NMR-based interaction tracking. • Predicted LogP of 2.62 provides a favorable hydrophilicity-lipophilicity balance for oral drug development. • Serves as a strategic precursor for electrophilic aromatic substitution and cross-coupling reactions to explore chemical space around the fluorinated indole core.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
CAS No. 1167056-14-5
Cat. No. B1440999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-methoxy-7-methyl-1H-indole
CAS1167056-14-5
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1NC=C2)OC)F
InChIInChI=1S/C10H10FNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3
InChIKeyPLDXJHLNURAJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methoxy-7-methyl-1H-indole: Compound Overview


6-Fluoro-4-methoxy-7-methyl-1H-indole (CAS 1167056-14-5) is a synthetic indole derivative with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol [1]. It features a unique substitution pattern with a fluorine atom at the 6-position, a methoxy group at the 4-position, and a methyl group at the 7-position of the indole core [2]. This compound is primarily utilized as a versatile building block in organic synthesis for constructing more complex molecules, particularly in medicinal chemistry and drug discovery research .

Workflow

Fluorinated building block for medicinal chemistry and probe synthesis

Selection logic

Unique 4,6,7-substitution pattern for exploring steric and electronic effects

Format

Synthetic intermediate reported for constructing fluorinated heterocycles

Why Substitution Fails: 6-Fluoro-4-methoxy-7-methyl-1H-indole


Generic substitution of 6-fluoro-4-methoxy-7-methyl-1H-indole with other indole derivatives is not straightforward due to its unique substitution pattern, which directly impacts its physicochemical properties and synthetic utility. The specific combination of a fluorine at the 6-position, a methoxy at the 4-position, and a methyl at the 7-position results in a distinct molecular geometry, electronic distribution, and steric profile compared to other isomers or analogs [1]. These differences can lead to significant variations in reactivity, solubility, and biological target interactions. For instance, the presence and position of the fluorine atom can dramatically alter metabolic stability and binding affinity in drug discovery applications [2]. Therefore, careful selection of this specific compound is critical for achieving desired outcomes in synthesis and biological studies.

Geometry

Fluorine shift from 6- to 4-position may alter steric profile and intermolecular interactions

Reactivity

Methoxy/methyl group relocation changes electronic distribution and metabolic stability context

Target

Non-fluorinated analog substitution removes fluorine-specific binding and lipophilicity advantages

6-Fluoro-4-methoxy-7-methyl-1H-indole: Key Analog Comparisons


Boiling Point vs. 4-Fluoro Isomer

6-Fluoro-4-methoxy-7-methyl-1H-indole exhibits distinct physicochemical properties compared to its isomer, 4-fluoro-6-methoxy-7-methyl-1H-indole. While both share the same molecular formula and weight, the different positions of the fluorine and methoxy groups lead to differences in key parameters [1].

Boiling Point vs. 4-Fluoro
Head-to-head
Target: 294.5±35.0 °C
Comparator: 286.8±35.0 °C
Δ: +7.7 °C (predicted)
Higher predicted boiling point suggests stronger intermolecular forces, relevant for purification planning.
Predicted by ACD/Labs V11.02; experimental data to verify.
Physicochemical Properties Indole Isomers Drug Design

LogP & TPSA vs. Non-Fluorinated Analog

Computational predictions highlight significant differences in lipophilicity (LogP) and polarity (TPSA) between 6-fluoro-4-methoxy-7-methyl-1H-indole and its non-fluorinated analog, 4-methoxy-7-methyl-1H-indole. The addition of a fluorine atom markedly increases lipophilicity, which can enhance membrane permeability [1].

LogP & TPSA vs. Non-F
Head-to-head
Target LogP: 2.62
Comparator LogP: 2.26
Δ: +0.36 (predicted)
Increased lipophilicity may support membrane permeability screening in oral candidate design.
Computational prediction; TPSA unchanged.
Lipophilicity Drug-likeness Medicinal Chemistry

Building Block for Fluorinated Heterocycles

6-Fluoro-4-methoxy-7-methyl-1H-indole is a key starting material for synthesizing more complex fluorinated heterocycles. Its structure allows for various chemical modifications, including electrophilic substitution, oxidation, and reduction . This contrasts with non-fluorinated analogs, which may lack the enhanced metabolic stability conferred by fluorine substitution [1].

Fluorinated Building Block
Class-level
Versatile scaffold for oxidation, reduction, and electrophilic substitution.
Class-level inference associates fluorine with improved metabolic stability for derived compounds.
General fluorinated heterocycle knowledge; specific validation required.
Organic Synthesis Fluorination Building Block

6-Fluoro-4-methoxy-7-methyl-1H-indole Applications


Medicinal Chemistry: Lead Optimization

6-Fluoro-4-methoxy-7-methyl-1H-indole serves as a crucial building block for synthesizing novel drug candidates, particularly those targeting enzymes or receptors where fluorine substitution can enhance binding affinity and metabolic stability . Its predicted LogP of 2.62 indicates a favorable balance of hydrophilicity and lipophilicity for oral drug development, making it a strategic choice for constructing libraries of fluorinated analogs [1].

Chemical Biology: Probe Development

The unique substitution pattern of 6-fluoro-4-methoxy-7-methyl-1H-indole makes it an ideal starting point for creating chemical probes. These probes can be used to investigate biological pathways or identify new therapeutic targets. The presence of the fluorine atom allows for potential 19F NMR studies to track molecular interactions in complex biological environments .

Organic Synthesis: Complex Fluorinated Heterocycles

In synthetic chemistry, this compound is employed as a versatile intermediate for constructing more complex molecular architectures. It can undergo a range of transformations, including electrophilic aromatic substitution and cross-coupling reactions, to introduce additional functional groups, enabling the rapid exploration of chemical space around the fluorinated indole core .

Material Science: Advanced Functional Materials

The specific electronic properties imparted by the fluorine and methoxy substituents on the indole ring make 6-fluoro-4-methoxy-7-methyl-1H-indole a potential precursor for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can influence the HOMO-LUMO gap and charge transport properties of the final materials .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lead Optimization
Fluorine-directed binding affinity and LogP context
Receptor/enzyme target engagement and oral exposure model review
Chemical Biology: Probe Development
Substitution pattern for target discrimination
19F NMR tracking and pathway-response interpretation
Organic Synthesis: Complex Heterocycles
Reactive indole core with directing groups
Cross-coupling and electrophilic substitution yield optimization
Material Science: Organic Electronics
Fluorine/methoxy electronic tuning
HOMO-LUMO gap and charge transport property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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